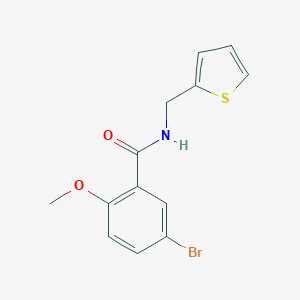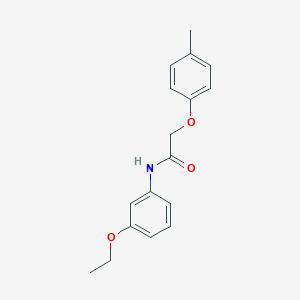![molecular formula C29H30N4O2S B267188 N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea](/img/structure/B267188.png)
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea is a complex organic compound with a molecular formula of C35H36N4O3S. This compound is known for its unique structural features, which include a piperazine ring, a diphenylmethyl group, and a cyclopropanecarboxamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a protecting group like PhSH (thiophenol) for the deprotection step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, automated reaction setups, and stringent purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential neuroprotective effects and its ability to inhibit acetylcholinesterase, making it a candidate for Alzheimer’s disease research.
Medicine: Its potential therapeutic effects are being explored in the treatment of neurodegenerative diseases and other medical conditions.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-isobutoxybenzamide
- N-[(2-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)carbamothioyl]-3-(2-methoxyphenyl)acrylamide
Uniqueness
N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}-N'-(cyclopropylcarbonyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase and its potential neuroprotective effects set it apart from other similar compounds.
Propiedades
Fórmula molecular |
C29H30N4O2S |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C29H30N4O2S/c34-27(23-15-16-23)31-29(36)30-25-14-8-7-13-24(25)28(35)33-19-17-32(18-20-33)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26H,15-20H2,(H2,30,31,34,36) |
Clave InChI |
DDVXXAUEBHJXLF-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Isopentyloxy)anilino]carbonyl}benzoic acid](/img/structure/B267106.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267109.png)

![N-[2-(3-phenylpropoxy)phenyl]cyclopropanecarboxamide](/img/structure/B267113.png)

![N-isopropyl-3-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267115.png)
![2-[(4-isopropylbenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267118.png)
![2-[(4-isopropylbenzoyl)amino]-N-methylbenzamide](/img/structure/B267119.png)
![N-ethyl-2-[(4-isopropylbenzoyl)amino]benzamide](/img/structure/B267121.png)
![2-[(4-isopropylbenzoyl)amino]-N,N-dimethylbenzamide](/img/structure/B267122.png)
![2-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267124.png)
![2-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267126.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-chlorobenzamide](/img/structure/B267127.png)
![3-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267129.png)
